An In-depth Technical Guide to 2-Bromo-1-(4-nitrophenyl)ethanol: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-1-(4-nitrophenyl)ethanol: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-nitrophenyl)ethanol, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights into its handling and utilization as a valuable synthetic intermediate.
Introduction: A Versatile Building Block
2-Bromo-1-(4-nitrophenyl)ethanol is a halogenated aromatic alcohol that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure incorporates three key functional groups: a nitrophenyl ring, a secondary alcohol, and a primary alkyl bromide. This unique combination of functionalities allows for a wide range of chemical transformations, making it an essential intermediate in medicinal chemistry and materials science.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the hydroxyl group can be derivatized or participate in further reactions. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be a precursor to an amino group, opening up additional synthetic pathways.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of 2-Bromo-1-(4-nitrophenyl)ethanol are fundamental to its application in chemical synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
Chemical Structure
The molecule consists of a benzene ring substituted with a nitro group at the para position (position 4) and a 2-bromo-1-hydroxyethyl group at position 1.
Caption: Chemical structure of 2-Bromo-1-(4-nitrophenyl)ethanol.
Physicochemical Data
The key physicochemical properties of 2-Bromo-1-(4-nitrophenyl)ethanol are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(4-nitrophenyl)ethanol | [2] |
| CAS Number | 19922-82-8 | [2][3] |
| Molecular Formula | C₈H₈BrNO₃ | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| Boiling Point | 365.8 °C at 760 mmHg | [3] |
| Flash Point | 175 °C | [3] |
| Density | 1.69 g/cm³ | [3] |
| Vapor Pressure | 5.41E-06 mmHg at 25 °C | [3] |
| Storage | Sealed in a dry, cool, and well-ventilated place. | [3] |
| Synonyms | p-nitro-2-bromo-1-phenylethanol, 2-bromo-1-(4-nitrophenyl)ethan-1-ol | [2] |
Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol
The most common and efficient laboratory synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol involves a two-step process: the α-bromination of 4'-nitroacetophenone followed by the reduction of the resulting α-bromoketone.
Caption: Synthetic pathway to 2-Bromo-1-(4-nitrophenyl)ethanol.
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Precursor)
The precursor, 2-Bromo-1-(4-nitrophenyl)ethanone (also known as 2-bromo-4'-nitroacetophenone), is synthesized by the α-bromination of 4'-nitroacetophenone.[4] This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-nitroacetophenone in a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate.
-
Brominating Agent Addition: Slowly add the brominating agent. A common and effective method is the in-situ generation of bromine from HBr and an oxidizing agent like H₂O₂ to avoid handling elemental bromine. Alternatively, a solution of bromine in the reaction solvent can be added dropwise.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water to remove any acid, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-Bromo-1-(4-nitrophenyl)ethanone as a crystalline solid.
Step 2: Reduction to 2-Bromo-1-(4-nitrophenyl)ethanol
The carbonyl group of 2-Bromo-1-(4-nitrophenyl)ethanone is then reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[5] This method is highly effective for the reduction of ketones and is generally chemoselective, leaving the nitro group and the carbon-bromine bond intact under controlled conditions.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-1-(4-nitrophenyl)ethanone in a protic solvent such as methanol or ethanol.[7]
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition. In practice, at least two equivalents of hydride ion per ketone carbonyl group are often used.[8]
-
Reaction Conditions: Stir the reaction mixture at 0 °C for approximately 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC.[7]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and gas evolution ceases.
-
Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Bromo-1-(4-nitrophenyl)ethanol. Further purification can be achieved by column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of 2-Bromo-1-(4-nitrophenyl)ethanol makes it a versatile intermediate for a variety of chemical transformations.
Nucleophilic Substitution at the Brominated Carbon
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (typically Sₙ2), allowing for the introduction of a wide range of functional groups.[9][10]
-
Amination: Reaction with primary or secondary amines yields the corresponding amino alcohols, which are valuable precursors for pharmaceuticals.
-
Azide Formation: Substitution with sodium azide provides an entry to azido alcohols, which can be further reduced to primary amines or used in click chemistry.
-
Thiolation: Reaction with thiols or thiolate anions leads to the formation of thioethers.
-
Cyanation: Introduction of a cyano group can be achieved using cyanide salts, extending the carbon chain by one atom.
Reactions of the Hydroxyl Group
The secondary alcohol functionality can undergo typical alcohol reactions:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) forms esters.
-
Etherification: Deprotonation with a base followed by reaction with an alkyl halide yields ethers.
-
Oxidation: Oxidation of the secondary alcohol can regenerate the ketone functionality if desired.
-
Conversion to a Better Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution or elimination reactions.[11]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under various conditions, for instance, using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like NaBH₄ in the presence of a catalyst.[12] This transformation is particularly useful in the synthesis of pharmacologically active compounds where an aniline moiety is required.
Role in Medicinal Chemistry
Halogenated intermediates like 2-Bromo-1-(4-nitrophenyl)ethanol are instrumental in the synthesis of pharmaceuticals.[13] Bromine's ability to act as a good leaving group facilitates the construction of complex molecular scaffolds.[14] The resulting structures, often containing amino alcohol motifs, are prevalent in various classes of drugs, including anti-inflammatory and analgesic agents.[1]
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the downfield region), the methine proton adjacent to the hydroxyl group (a multiplet), and the methylene protons adjacent to the bromine atom (a multiplet). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon bearing the bromine will be in the aliphatic region, while the carbon attached to the hydroxyl group will be further downfield. The aromatic carbons will appear in the characteristic aromatic region.
-
IR Spectroscopy: The infrared spectrum will show a broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), characteristic strong absorptions for the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The C-Br stretch will appear in the fingerprint region. PubChem provides access to an FTIR spectrum of the compound.[2]
-
Mass Spectrometry: Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Safety and Handling
2-Bromo-1-(4-nitrophenyl)ethanol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Hazards: It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For handling larger quantities or when there is a risk of inhalation, a respirator should be used.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Conclusion
2-Bromo-1-(4-nitrophenyl)ethanol is a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a key building block for the synthesis of a wide array of complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.
References
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PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]
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Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. Retrieved from [Link]
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Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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ResearchGate. (2009). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
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PMC. (2020). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-NITROPHENYL)ETHAN-1-ONE | CAS 99-81-0. Retrieved from [Link]
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